molecular formula C21H46O3Si B1207800 Octadecyltrimethoxysilane CAS No. 3069-42-9

Octadecyltrimethoxysilane

Cat. No.: B1207800
CAS No.: 3069-42-9
M. Wt: 374.7 g/mol
InChI Key: SLYCYWCVSGPDFR-UHFFFAOYSA-N
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Description

Octadecyltrimethoxysilane is an organosilicon compound with the chemical formula C21H46O3Si . This compound is widely used for its ability to form hydrophobic coatings and self-assembled monolayers. It is particularly valued in various industrial applications due to its ability to modify surfaces and impart water-repellent properties .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Trimethoxy(octadecyl)silane plays a significant role in biochemical reactions, particularly in surface modification and functionalization. It interacts with various biomolecules, including enzymes, proteins, and other cellular components. For instance, it can modify the surface of magnetic nanoparticles (Fe2O3), forming a sorbent for the magnetic solid-phase extraction of endocrine disruptors from milk samples . The compound’s ability to form self-assembled monolayers is crucial for developing organic field-effect transistors and other electronic devices .

Cellular Effects

Trimethoxy(octadecyl)silane influences various cellular processes and functions. It can affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s hydrophobic nature allows it to interact with cell membranes, potentially altering membrane fluidity and permeability. This interaction can impact the transport of ions and molecules across the membrane, affecting cellular homeostasis. Furthermore, trimethoxy(octadecyl)silane’s ability to modify surfaces can influence cell adhesion, proliferation, and differentiation, making it a valuable tool in tissue engineering and regenerative medicine .

Molecular Mechanism

At the molecular level, trimethoxy(octadecyl)silane exerts its effects through various binding interactions with biomolecules. The compound can form covalent bonds with silicon oxide surfaces, creating a stable and durable coating. This interaction is facilitated by the hydrolysis of the methoxy groups, leading to the formation of silanol groups that can further condense to form siloxane bonds . Additionally, trimethoxy(octadecyl)silane can interact with proteins and enzymes, potentially inhibiting or activating their functions. These interactions can lead to changes in gene expression and cellular metabolism, further influencing cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of trimethoxy(octadecyl)silane can change over time due to its stability and degradation. The compound is sensitive to water, and its exposure to moisture can lead to irreversible degradation into a siloxane polymer . This degradation can affect the compound’s ability to form stable coatings and self-assembled monolayers. Long-term studies have shown that trimethoxy(octadecyl)silane can maintain its hydrophobic properties and surface modification capabilities for extended periods, making it a reliable tool for various applications .

Dosage Effects in Animal Models

The effects of trimethoxy(octadecyl)silane can vary with different dosages in animal models. At low doses, the compound can effectively modify surfaces and influence cellular processes without causing significant toxicity. At high doses, trimethoxy(octadecyl)silane may exhibit toxic or adverse effects, including inflammation, oxidative stress, and cellular damage. These threshold effects highlight the importance of optimizing the dosage for specific applications to minimize potential risks .

Metabolic Pathways

Trimethoxy(octadecyl)silane is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its hydrolysis and condensation reactions. The compound’s hydrolysis leads to the formation of silanol groups, which can further condense to form siloxane bonds. These reactions are crucial for the compound’s ability to form stable coatings and self-assembled monolayers. Additionally, trimethoxy(octadecyl)silane can influence metabolic flux and metabolite levels by interacting with cellular components and altering their functions .

Transport and Distribution

Within cells and tissues, trimethoxy(octadecyl)silane is transported and distributed through various mechanisms. The compound’s hydrophobic nature allows it to interact with cell membranes and other lipid-rich structures, facilitating its localization and accumulation in specific cellular compartments. Transporters and binding proteins may also play a role in the compound’s distribution, influencing its bioavailability and activity .

Subcellular Localization

Trimethoxy(octadecyl)silane’s subcellular localization is influenced by its hydrophobic properties and interactions with cellular components. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect the compound’s activity and function, influencing cellular processes such as signaling, metabolism, and gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions

Octadecyltrimethoxysilane can be synthesized through the reaction of octadecyltrichlorosilane with methanol in the presence of a base. The reaction typically proceeds as follows: [ \text{C18H37SiCl3} + 3 \text{CH3OH} \rightarrow \text{C18H37Si(OCH3)3} + 3 \text{HCl} ]

The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane. The product is then purified through distillation .

Industrial Production Methods

In industrial settings, the production of trimethoxy(octadecyl)silane often involves the use of continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions

Octadecyltrimethoxysilane undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Octadecyltrimethoxysilane has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Octadecyltrimethoxysilane is unique due to its long alkyl chain, which imparts superior hydrophobic properties compared to shorter-chain silanes. This makes it particularly useful in applications requiring durable water-repellent coatings .

Properties

IUPAC Name

trimethoxy(octadecyl)silane
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InChI

InChI=1S/C21H46O3Si/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25(22-2,23-3)24-4/h5-21H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLYCYWCVSGPDFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC[Si](OC)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H46O3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

154471-74-6
Record name Silane, trimethoxyoctadecyl-, homopolymer
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DSSTOX Substance ID

DTXSID40883733
Record name Octadecyltrimethoxysilane
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Molecular Weight

374.7 g/mol
Source PubChem
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Physical Description

Liquid; [Sigma-Aldrich MSDS]
Record name n-Octadecyltrimethoxysilane
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CAS No.

3069-42-9
Record name Octadecyltrimethoxysilane
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Record name n-Octadecyltrimethoxysilane
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Record name Silane, trimethoxyoctadecyl-
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Record name Octadecyltrimethoxysilane
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Record name Trimethoxyoctadecylsilane
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Record name OCTADECYLTRIMETHOXYSILANE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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